5,7-Dimethylquinolin-6-amine
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Overview
Description
5,7-Dimethyl-6-quinolinamine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of two methyl groups at the 5th and 7th positions and an amine group at the 6th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-6-quinolinamine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, can be employed to synthesize quinoline derivatives . Additionally, the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with ketones, is another method used to prepare quinoline compounds .
Industrial Production Methods
Industrial production of 5,7-Dimethyl-6-quinolinamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-6-quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
5,7-Dimethyl-6-quinolinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-6-quinolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and amine groups.
6-Methylquinoline: A derivative with a single methyl group at the 6th position.
5,7-Dimethylquinoline: A derivative with two methyl groups at the 5th and 7th positions but without the amine group.
Uniqueness
5,7-Dimethyl-6-quinolinamine is unique due to the presence of both methyl groups and an amine group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
116632-61-2 |
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Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5,7-dimethylquinolin-6-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)8(2)11(7)12/h3-6H,12H2,1-2H3 |
InChI Key |
SNLPCYJQWSWSJA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC=N2)C(=C1N)C |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1N)C |
Synonyms |
6-Quinolinamine,5,7-dimethyl-(9CI) |
Origin of Product |
United States |
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